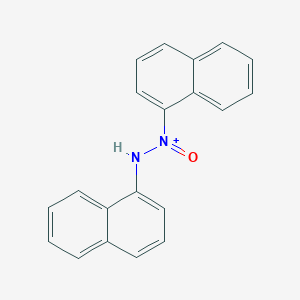

1,1'-ONN-Azoxybisnaphthalene

Description

Historical Context of Azoxy Compound Synthesis and Discovery

The study of azo and azoxy compounds dates back to the mid-19th century. The first azo compound, aniline (B41778) yellow, was synthesized in 1861, paving the way for the development of a vast range of synthetic dyes. metu.edu.tr Azoxy compounds were often discovered as by-products of reactions intended to produce azo compounds or from the reduction of nitroarenes. researchgate.netmdpi.com

Early methods for synthesizing symmetrical azoxyarenes primarily involved the reduction of nitroarenes in an alkaline medium. thieme-connect.de Various reducing agents have been employed, including glucose, phosphine, and sodium arsenite. thieme-connect.de A key reaction in azoxyarene chemistry is the Wallach rearrangement, where an azoxybenzene (B3421426) rearranges to a hydroxyazobenzene in the presence of a strong acid. researchgate.net More recent synthetic strategies include direct photochemical methods that offer a catalyst- and additive-free route to azoxybenzenes from nitroarene building blocks. researchgate.netrsc.org The discovery of the first natural azoxy compound, macrozamin, in 1951 expanded the field, revealing that these structures also exist in nature, produced by bacteria, fungi, and plants. researchgate.net

Key Milestones in Azo and Azoxy Chemistry

| Year | Discovery/Development | Significance |

|---|---|---|

| 1858 | Peter Griess discovers diazonium salts. numberanalytics.com | Laid the foundation for azo-coupling reactions and the synthesis of azo compounds. numberanalytics.com |

| 1861 | Mene synthesizes aniline yellow. metu.edu.tr | The first synthetic azo dye, marking the beginning of the synthetic dye industry. metu.edu.tr |

| Late 19th Century | Development of nitroarene reduction methods. | Became a primary route for the synthesis of azoxyarenes. thieme-connect.de |

| 1951 | Discovery of Macrozamin. researchgate.net | The first identified naturally occurring azoxy compound, showing their presence in biological systems. researchgate.net |

| Recent Decades | Development of photochemical synthesis routes. researchgate.netrsc.org | Provides greener and more direct methods for synthesizing azoxyarenes. rsc.org |

Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry Research

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. algoreducation.comnumberanalytics.com First isolated from coal tar in 1819, it has become a fundamental building block in organic synthesis. numberanalytics.comijrpr.com Its aromatic character and reactivity make it a versatile precursor for a wide array of chemicals used in various industries. numberanalytics.comnumberanalytics.com

The significance of naphthalene derivatives stems from their broad utility:

Dyes and Pigments: Naphthalene-based compounds are precursors to many azo dyes. wikipedia.org For instance, β-naphthol was a key component in some of the earliest and most significant synthetic organic pigments. researchgate.net

Polymers and Materials: The oxidation of naphthalene yields phthalic anhydride (B1165640), a crucial intermediate for producing plastics, resins, and polymers like polyesters. numberanalytics.comwikipedia.org

Pharmaceuticals: The naphthalene scaffold is present in several drugs, including the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and the beta blocker propranolol. ijrpr.comwikipedia.org

Agrochemicals: Certain naphthalene derivatives, such as naphthoxyacetic acids, are used in agriculture. wikipedia.org

The fused ring system of naphthalene allows for substitution at different positions, leading to a vast number of derivatives with distinct properties, making it a cornerstone of modern organic and materials chemistry. algoreducation.comijrpr.com

Properties of Naphthalene

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₈ wikipedia.org |

| Molar Mass | 128.174 g·mol⁻¹ wikipedia.org |

| Appearance | White crystalline solid wikipedia.org |

| Melting Point | 80.26 °C (176.47 °F) wikipedia.org |

| Boiling Point | 217.97 °C (424.35 °F) wikipedia.org |

| Solubility in water | 31.6 mg/L (at 25 °C) wikipedia.org |

Overview of Current Research Trajectories in Azoxybisnaphthalene Chemistry

While specific research focusing exclusively on 1,1'-ONN-Azoxybisnaphthalene is not extensively documented in publicly available literature, the broader field of azoxyarene and azoxybisnaphthalene chemistry is an active area of investigation. Current research trajectories can be understood by examining studies on related structures.

A significant area of interest is the photochemical reactivity of azoxyarenes. researchgate.netacs.org Irradiation with UV light can induce cis-trans isomerization and rearrangement reactions, such as the photo-Wallach rearrangement, which can form hydroxy-substituted azo compounds. researchgate.netrsc.org This photosensitivity makes them candidates for molecular switches and other light-responsive materials.

Another major research focus is on the liquid crystalline properties of azoxy compounds. tandfonline.comoup.comscipublications.com The rigid, rod-like structure of many azoxyarenes promotes the formation of liquid crystal phases (mesophases). nih.govnih.gov p-Azoxyanisole, for example, was one of the first and most studied liquid crystals, playing a crucial role in the development of liquid crystal displays (LCDs). scipublications.com Research in this area involves synthesizing new azoxy compounds, including those with naphthalene units, and studying how their molecular structure influences the type and temperature range of the liquid crystal phases they exhibit. tandfonline.comnih.gov

Furthermore, there is ongoing interest in the synthesis of novel azoxy compounds for applications in materials science and as intermediates in organic synthesis. acs.orgresearchgate.net This includes the development of more efficient and environmentally friendly synthetic methods, such as catalytic oxidation of anilines or photochemical coupling of nitroarenes. rsc.orgchinesechemsoc.org The incorporation of complex aromatic systems like naphthalene into azoxy structures is a strategy to tune their electronic, photochemical, and material properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl-(naphthalen-1-ylamino)-oxoazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N2O/c23-22(20-14-6-10-16-8-2-4-12-18(16)20)21-19-13-5-9-15-7-1-3-11-17(15)19/h1-14H,(H,21,23)/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAPYZLUBJVOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N[N+](=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N2O+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Onn Azoxybisnaphthalene and Analogues

Oxidative Coupling Strategies for Azoxy Linkage Formation

The formation of the azoxy linkage through oxidative coupling is a prominent strategy in the synthesis of aromatic azoxy compounds. This typically involves the oxidation of corresponding amino or nitroso compounds, leading to the formation of the characteristic -N(O)=N- bond.

Regioselective Oxidation Approaches

Achieving regioselectivity in the oxidation of 1-naphthylamine (B1663977) to form the desired 1,1'-ONN-Azoxybisnaphthalene is a critical challenge. The direct oxidation of 1-naphthylamine can potentially lead to a mixture of isomers. However, controlled oxidation using specific reagents can favor the formation of the ONN isomer. One notable method involves the oxidation of 1-naphthylamine, which can be achieved with high efficiency. nih.govacs.org The reaction proceeds through the formation of intermediate nitroso and hydroxylamine (B1172632) species, which then condense to form the azoxy linkage. The precise control of reaction parameters such as temperature, oxidant concentration, and solvent is crucial to direct the reaction towards the desired isomer.

The mechanism for the selective oxidation of anilines, which can be extrapolated to naphthylamines, suggests that the formation of a phenylhydroxylamine intermediate is a key step. nih.gov This intermediate can then react with a nitrosobenzene (B162901) molecule to form the azoxybenzene (B3421426). The regioselectivity of the oxygen atom is influenced by the electronic and steric properties of the substituents on the aromatic ring.

Catalyst-Mediated Azoxy Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of azoxy compound synthesis. Various transition metal catalysts have been explored for the oxidative coupling of anilines and related compounds. While specific catalysts for the synthesis of this compound are not extensively documented, general principles from azoxybenzene synthesis can be applied. For instance, the use of a copper(II) chloride catalyst has been reported for the condensation of nitroso compounds with NN-dichloro-substrates to yield azoxy compounds.

The following table summarizes representative catalytic systems used in the synthesis of azoxyarenes, which could be adapted for this compound.

| Catalyst System | Starting Material | Product | Reference |

| Copper(II) chloride | Nitroso compound + NN-dichloro-substrate | Unsymmetrical azoxy compound | |

| DIPEA | Nitrosobenzene | Azoxybenzene | nih.govacs.org |

| NaF (weak base) | Aniline (B41778) | Azoxybenzene | nih.gov |

Reductive Nitration and Subsequent Oxidation Pathways

An alternative to direct oxidation is a two-step process involving the nitration of naphthalene (B1677914) followed by a controlled reduction and subsequent oxidation. The initial step involves the nitration of naphthalene to yield 1-nitronaphthalene (B515781). This reaction is well-established and can be achieved with high yield using a mixture of nitric and sulfuric acids. prepchem.comscitepress.orgyoutube.comgoogle.com

The subsequent reduction of 1-nitronaphthalene is the critical step where careful control is required to avoid over-reduction to the corresponding amine or azo compound. Partial reduction of nitroarenes is a venerable method for synthesizing symmetrical azoxyarenes. researchgate.net The use of specific reducing agents can favor the formation of the azoxy compound. For instance, the reduction of nitro compounds is a widely used method for preparing azoxybenzenes. researchgate.net

Green Chemistry Approaches in Azoxybisnaphthalene Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of azoxy compounds, this includes the use of greener solvents, milder reaction conditions, and catalysts that can be easily recovered and reused.

One such approach involves the use of water as a solvent and a cost-effective catalyst like N,N-diisopropylethylamine (DIPEA) for the reductive dimerization of nitrosobenzenes at room temperature. nih.govacs.org Another environmentally friendly approach is the use of hydrogen peroxide as a green oxidant in the presence of a mild base for the selective oxidation of anilines to azoxybenzenes. nih.gov These methods reduce the reliance on hazardous reagents and organic solvents, aligning with the principles of green chemistry.

Stereoselective Synthesis of this compound

The 1,1'-disubstituted binaphthyl system is known to exhibit atropisomerism due to restricted rotation around the C1-C1' single bond. If the two naphthalene rings in this compound are appropriately substituted, the molecule can be chiral. The stereoselective synthesis of such chiral azoxybisnaphthalenes is a challenging area of research. While specific methods for the stereoselective synthesis of this compound are not well-documented, general strategies for the synthesis of axially chiral compounds could potentially be adapted.

Total Synthesis Strategies for Complex Azoxybisnaphthalene Structures

Natural products containing the azoxy functional group are known and exhibit a range of biological activities. nih.gov While no natural products containing the this compound core have been explicitly reported in the searched literature, the development of synthetic strategies for this scaffold is of interest for the potential synthesis of novel bioactive molecules. The total synthesis of such complex structures would likely involve a convergent approach, where the two naphthalene units are synthesized separately and then coupled to form the azoxy linkage in a late-stage step.

Chemical Reactivity and Transformation Studies of 1,1 Onn Azoxybisnaphthalene

Mechanistic Investigations of Thermal Rearrangements

The Wallach rearrangement is a classic acid-catalyzed reaction that converts aromatic azoxy compounds into hydroxyazo compounds. wikipedia.org For 1,1'-ONN-Azoxybisnaphthalene, this transformation involves the migration of the azoxy oxygen atom to a para position on one of the naphthalene (B1677914) rings, typically yielding a 4-hydroxy-1,1'-azonaphthalene derivative. The reaction is generally promoted by strong acids, such as sulfuric acid. wikipedia.orgrsc.org

The mechanism of the Wallach rearrangement has been a subject of extensive study and is understood to proceed through a dicationic intermediate. wikipedia.org The key steps are:

Double Protonation: The reaction is initiated by the protonation of the azoxy oxygen atom. A second protonation occurs on the nitrogen atom that is not bonded to the oxygen, a step which is often rate-determining. wikipedia.org

Formation of a Dicationic Intermediate: The double protonation facilitates the elimination of a water molecule, leading to the formation of a highly electrophilic dicationic intermediate. wikipedia.org

Nucleophilic Attack: A nucleophile, typically water or the conjugate base of the acid (e.g., HSO₄⁻), attacks one of the aromatic rings. Isotopic labeling studies have confirmed that the oxygen atom in the final hydroxyl group comes from the solvent, not from the original azoxy group. wikipedia.org

Deprotonation: Subsequent deprotonation steps lead to the restoration of aromaticity and the formation of the final hydroxyazo product.

Kinetic studies on azoxynaphthalenes in sulfuric acid have revealed complex dependencies on acid concentration. rsc.org For some isomers, the mechanism involves equilibrium protonation followed by a rate-determining nucleophilic attack by HSO₄⁻ on an aromatic carbon to form a quinonoid intermediate. rsc.org At higher acid concentrations (e.g., above 83% H₂SO₄), a shift in mechanism towards the formation of a dicationic intermediate is observed, which is consistent with the classical Wallach rearrangement pathway. rsc.org

Table 1: Mechanistic Steps of the Wallach Rearrangement

| Step | Description | Key Intermediates |

| 1 | Double Protonation | Monoprotonated and Diprotonated Azoxynaphthalene |

| 2 | Water Elimination | Dicationic Azo Intermediate |

| 3 | Nucleophilic Attack | Quinonoid-type Intermediate |

| 4 | Deprotonation/Rearomatization | Final Hydroxyazonaphthalene Product |

Azoxyarenes, including this compound, exhibit distinct reactivity under photochemical conditions. Irradiation with ultraviolet (UV) light can induce a transformation often referred to as the "photo-Wallach rearrangement." mostwiedzy.pl Unlike the acid-catalyzed thermal rearrangement which typically yields para-hydroxyazo products, the photochemical pathway predominantly leads to the formation of ortho-hydroxyazo compounds. mostwiedzy.pl

This rearrangement is believed to proceed via an intramolecular migration of the oxygen atom from the azoxy nitrogen to an ortho-carbon of the more distant naphthalene ring. mostwiedzy.pl The process is thought to involve excited electronic states (singlet or triplet states) of the azoxy molecule. baranlab.orgmsu.edu The reaction mechanism can be influenced by the solvent and the presence of additives like acids. For instance, in some systems, the addition of acetic acid has been shown to significantly increase the yield of the ortho-hydroxyazo product. mostwiedzy.pl

In addition to the primary ortho-hydroxyazo product, photochemical reactions of complex azoxy compounds can sometimes yield other atypical products resulting from ring contractions or further rearrangements. mostwiedzy.pl

Table 2: Comparison of Thermal vs. Photochemical Rearrangement

| Feature | Thermal Wallach Rearrangement | Photo-Wallach Rearrangement |

| Conditions | Strong acid (e.g., H₂SO₄), heat | UV irradiation |

| Major Product | para-Hydroxyazo derivative | ortho-Hydroxyazo derivative |

| Oxygen Source | Solvent (e.g., H₂O) | Intramolecular migration |

| Key Intermediate | Dicationic species | Excited state (singlet/triplet) |

Reduction Chemistry of the Azoxy Group

The azoxy group in this compound is susceptible to reduction by various chemical and electrochemical methods. The reduction can proceed in a stepwise manner, first to the corresponding azo compound (1,1'-azonaphthalene) and then further to the hydrazo compound (1,1'-hydrazobisnapthalene) or all the way to the corresponding amino compounds (1-aminonaphthalene).

Common reducing agents and methods include:

Metal-based Reagents: A combination of zinc powder and aluminum chloride (Zn/AlCl₃) in acetonitrile (B52724) is an effective system for the selective reduction of aromatic nitro compounds to azoxy compounds, and similar reagents can be used for the subsequent reduction of the azoxy group. niscpr.res.in

Borohydrides: Sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst, can be used for the reduction of the azoxy group. researchgate.netacs.org The reaction conditions can be tuned to favor the formation of either the azo or the hydrazo product.

Catalytic Hydrogenation: This method can selectively reduce the azoxy linkage without affecting other reducible groups on the naphthalene rings. wikipedia.org

Electrochemical Reduction: Controlled-potential electrolysis is a powerful technique for the selective reduction of azoxy compounds. nih.govresearchgate.net By carefully selecting the applied potential, it is possible to selectively synthesize the azoxy, azo, or amino aromatic compounds from a nitroaromatic precursor. nih.gov The electrochemical reduction of azoxyarenes first yields the azo compound. wikipedia.org

Table 3: Products of Azoxy Group Reduction

| Reduction Stage | Product | General Structure |

| First | Azo Compound | R-N=N-R' |

| Second | Hydrazo Compound | R-NH-NH-R' |

| Complete | Amino Compound | R-NH₂ + R'-NH₂ |

| R, R' = 1-Naphthyl |

Oxidation Reactions of the Naphthalene Moieties

The naphthalene rings of this compound are susceptible to oxidation, although the azoxy group, being electron-withdrawing, can influence the reactivity. wikipedia.org Naphthalene itself is more reactive and more easily oxidized than benzene (B151609). quora.com Oxidation reactions can be directed at the aromatic rings, potentially leading to ring cleavage under harsh conditions.

Oxidation to Naphthoquinones: Under controlled oxidation conditions, one of the naphthalene rings could be oxidized to form a naphthoquinone derivative. For instance, oxidation of naphthalene with various agents can yield 1,4-naphthoquinone. nih.gov The presence of the azoxy substituent would direct the oxidation and influence the regioselectivity.

Oxidative Cleavage: Stronger oxidizing agents, such as hot acidic potassium permanganate (B83412) or catalytic oxidation with O₂ over a vanadium catalyst, can lead to the cleavage of one of the aromatic rings to form a phthalic anhydride (B1165640) derivative. quora.com In the case of this compound, this could lead to a derivative of phthalic acid or its anhydride, with the other (azo-substituted) ring remaining intact or also undergoing degradation.

Enzymatic Oxidation: Biological systems, such as certain bacteria, can oxidize naphthalene derivatives, typically by hydroxylating methyl groups or the aromatic ring itself. nih.gov

The specific outcome of an oxidation reaction would depend heavily on the reagents and conditions employed.

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Rings

The naphthalene rings in this compound can undergo both electrophilic and nucleophilic substitution reactions, with the reactivity and regioselectivity being significantly influenced by the azoxy bridge. The azoxy group (R−N=N⁺(O⁻)−R') has a dual electronic nature. wikipedia.org

Electrophilic Aromatic Substitution (EAS): The naphthalene ring attached to the N⁺(O⁻) moiety is deactivated towards electrophilic attack, directing incoming electrophiles primarily to the meta positions. Conversely, the ring attached to the nitrogen atom is activated (relative to the other ring) and directs electrophiles to the ortho and para positions. wikipedia.org For this compound, this means substitution patterns will differ between the two naphthalene rings. Common EAS reactions include nitration, halogenation, and sulfonation.

Nucleophilic Aromatic Substitution (SNA): The electron-withdrawing nature of the azoxy group makes the naphthalene rings electron-deficient and thus more susceptible to nucleophilic attack, particularly when a good leaving group is present. wikipedia.orgyoutube.com The presence of strong electron-withdrawing groups at ortho or para positions to a leaving group (like a halogen) greatly facilitates SɴAr reactions. youtube.com While this compound does not inherently have a leaving group, derivatives could be synthesized to undergo such reactions. Nucleophilic substitution of hydrogen is also a possibility under specific conditions. nih.gov

Complexation and Coordination Chemistry Studies

The this compound molecule possesses several sites for potential coordination with metal ions, making it an interesting ligand in coordination chemistry.

N,O-Coordination: The primary coordination site is the azoxy group itself. The two nitrogen atoms and the oxygen atom can act as donor atoms to form complexes with a variety of metal ions. Azoxy compounds are N-oxides of azo compounds, and both are known to form stable metal complexes. wikipedia.orgmdpi.com

π-Complexation: The extended π-electron systems of the two naphthalene rings are capable of forming π-complexes with metal centers that have available d-orbitals. nih.gov This type of interaction is common for aromatic ligands and can influence the electronic and photophysical properties of the resulting complex. acs.org

The coordination of this compound to a metal center can lead to the formation of both mononuclear and polynuclear complexes. The geometry of the ligand and the nature of the metal ion would dictate the structure of the resulting coordination compound. Such complexes could have interesting photophysical properties, as coordination can alter the energy levels of the ligand's molecular orbitals and affect processes like photoisomerization. acs.org The formation of these complexes can often be studied using techniques like UV-Vis and fluorescence spectroscopy. mdpi.comnih.gov

Advanced Structural Elucidation Methodologies for 1,1 Onn Azoxybisnaphthalene

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

The analysis would reveal the geometry of the azoxy bridge, the relative orientation of the two naphthalene (B1677914) rings, and any intermolecular interactions, such as π-π stacking, that dictate the crystal packing. The resulting crystallographic data would be presented in a standardized format, as illustrated in the table below.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₂₀H₁₄N₂O |

| Formula Weight | 298.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 11.789 |

| β (°) | 105.34 |

| Volume (ų) | 1432.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.383 |

Note: The data in the table is illustrative to represent the type of information obtained from a single crystal X-ray diffraction experiment and is not experimental data for 1,1'-ONN-Azoxybisnaphthalene.

Solution-State NMR Spectroscopy for Conformational and Dynamic Studies

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. alfa-chemistry.comnih.gov For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, HMBC, and NOESY) would be employed to assign all proton and carbon signals.

These assignments would provide insights into the electronic environment of the naphthalene rings and the azoxy linkage. Furthermore, variable temperature NMR studies could reveal information about conformational changes and rotational barriers around the N-N and C-N bonds. The expected chemical shifts for the naphthalene protons would likely appear in the aromatic region of the spectrum.

| Proton | Illustrative ¹H Chemical Shift (ppm) | Illustrative Coupling Constants (Hz) |

|---|---|---|

| H-2/H-2' | 7.8 - 8.2 | J = 7.5, 1.5 |

| H-3/H-3' | 7.3 - 7.6 | J = 8.0, 7.5 |

| H-4/H-4' | 7.9 - 8.3 | J = 8.0, 1.0 |

| H-5/H-5' | 7.4 - 7.7 | J = 8.2, 1.2 |

| H-6/H-6' | 7.2 - 7.5 | J = 7.8, 8.2 |

| H-7/H-7' | 7.6 - 7.9 | J = 7.8, 1.2 |

| H-8/H-8' | 8.0 - 8.4 | J = 8.5, 1.0 |

Note: The data in this table is illustrative and based on typical chemical shifts for naphthalene derivatives. Actual values for this compound may vary.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. libretexts.orgaafs.orgnih.gov For this compound, HRMS would confirm the molecular formula. Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation and elucidate the structure by analyzing the resulting fragment ions.

Common fragmentation pathways for aromatic azoxy compounds involve cleavage of the N-N and C-N bonds, as well as rearrangements. The fragmentation pattern would provide valuable information for confirming the connectivity of the molecule.

| Fragment Ion | Illustrative m/z | Possible Identity |

|---|---|---|

| [M+H]⁺ | 299.1184 | Protonated molecular ion |

| [M-N₂O]⁺ | 255.1228 | Loss of N₂O |

| [C₁₀H₇N₂O]⁺ | 171.0558 | Naphthyl-N₂O fragment |

| [C₁₀H₇]⁺ | 127.0548 | Naphthyl cation |

Note: The m/z values in this table are illustrative and represent plausible fragments for this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. niscpr.res.inresearchgate.netias.ac.inresearchgate.netazolifesciences.com For this compound, these techniques would be used to identify characteristic functional groups. The spectra would be dominated by the vibrations of the naphthalene rings, with characteristic bands for C-H stretching, C=C stretching, and ring deformation modes. The N=N stretching and N-O stretching of the azoxy group would also be identifiable, though they may be weaker and coupled with other vibrations.

| Vibrational Mode | Illustrative IR Frequency (cm⁻¹) | Illustrative Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| N=N Stretch (Azoxy) | 1500 - 1450 | 1500 - 1450 |

| N-O Stretch (Azoxy) | 1300 - 1200 | 1300 - 1200 |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | - |

Note: The frequency ranges in this table are based on characteristic vibrational modes for naphthalene and azoxy compounds and are for illustrative purposes.

Chiroptical Spectroscopy for Stereochemical Assignment

Due to the nature of the ONN-azoxy linkage, this compound is a chiral molecule. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are essential for determining the absolute configuration of enantiomers. rsc.orgnih.gov

These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental CD and VCD spectra with those predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute stereochemistry of a sample can be unambiguously assigned. The table below illustrates the type of data obtained from a CD spectroscopy experiment.

| Wavelength (nm) | Illustrative Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|

| 350 | +1.5 x 10⁴ |

| 320 | -2.2 x 10⁴ |

| 280 | +0.8 x 10⁴ |

| 250 | -3.1 x 10⁴ |

Note: The data presented in this table is hypothetical and serves to illustrate the nature of circular dichroism spectral data.

Electron Microscopy Techniques for Supramolecular Assembly Characterization

Electron microscopy (EM), including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), can be used to visualize the morphology of supramolecular assemblies of this compound. researchgate.net Depending on the solvent and concentration, molecules with large aromatic surfaces can self-assemble into various nanostructures such as fibers, ribbons, or vesicles.

EM techniques would provide direct visual evidence of these assemblies, revealing their size, shape, and organization. This information is crucial for understanding how molecular structure dictates macroscopic properties in the solid state or in solution.

| Technique | Illustrative Observation | Illustrative Dimensions |

|---|---|---|

| TEM | Formation of long, entangled nanofibers from solution. | Fiber diameter: 10-20 nm; Length: several micrometers |

| SEM | Microporous network structure of a dried gel. | Pore size: 50-200 nm |

Note: The observations and dimensions in this table are illustrative examples of what might be observed for a self-assembling aromatic molecule like this compound.

Theoretical and Computational Investigations of 1,1 Onn Azoxybisnaphthalene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 1,1'-ONN-Azoxybisnaphthalene. These computational methods, rooted in quantum mechanics, provide insights into the molecule's stability, reactivity, and spectroscopic properties. Ab initio and Density Functional Theory (DFT) are the primary tools employed for such investigations.

DFT, particularly with hybrid functionals like B3LYP, is a common choice for studying the electronic properties of naphthalene (B1677914) derivatives and azoxy compounds. researchgate.netresearchgate.net For this compound, these calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of atoms. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a range of electronic properties can be calculated. Key among these are the energies and shapes of the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net In polycyclic aromatic systems like naphthalene, the HOMO and LUMO are typically π-orbitals delocalized across the fused rings. The introduction of the azoxy bridge would be expected to significantly influence the energies and localization of these frontier orbitals.

Natural Bond Orbital (NBO) analysis is another powerful tool that would be used to translate the complex quantum chemical wavefunction into a more intuitive chemical language of bonds, lone pairs, and atomic charges. NBO analysis for this compound would quantify the hybridization of the atoms and the nature of the chemical bonds (e.g., σ vs. π character). It would also reveal important details about electron delocalization and hyperconjugative interactions, such as the interaction between the lone pairs on the oxygen and nitrogen atoms of the azoxy group and the π-systems of the naphthalene rings. These interactions are critical for understanding the stability and reactivity of the molecule.

Table 5.1.1: Hypothetical Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

| NBO Charge on Azoxy Oxygen | -0.6 e | Indicates the partial charge on the oxygen atom |

| NBO Charge on N1 | +0.2 e | Indicates the partial charge on the first nitrogen |

| NBO Charge on N2 | +0.1 e | Indicates the partial charge on the second nitrogen |

Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.

Density Functional Theory (DFT) Studies on Reactivity and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating the reactivity of molecules and for locating and characterizing transition states in chemical reactions. For this compound, DFT studies can provide a detailed understanding of its chemical behavior, such as its susceptibility to electrophilic or nucleophilic attack, and the mechanisms of its potential reactions, like rearrangements or decompositions.

For a more detailed picture of reactivity, local reactivity descriptors are employed. The Fukui function is a key local descriptor that indicates the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. By calculating the condensed Fukui functions for each atom in this compound, one could predict which of the carbon atoms on the naphthalene rings or which of the nitrogen atoms in the azoxy bridge are most reactive.

DFT is also instrumental in mapping out the potential energy surface for chemical reactions involving this compound. For instance, azoxy compounds can undergo thermal or photochemical rearrangements. researchgate.net A DFT study could elucidate the mechanism of such a rearrangement for this compound by locating the transition state structure connecting the reactant to the product. The energy of this transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes that occur during the reaction. For example, in a potential rearrangement where the oxygen atom migrates from one nitrogen to the other, DFT calculations could determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism. researchgate.net

Table 5.2.1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 | Tendency to attract electrons |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.15 | "Escaping tendency" of electrons |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 | Resistance to change in electron distribution |

| Global Softness (S) | 1/(2η) | 0.21 | Reciprocal of hardness, indicates high reactivity |

Note: These values are illustrative and are derived from the hypothetical HOMO and LUMO energies in Table 5.1.1.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For a molecule like this compound, which has some degree of conformational flexibility, MD simulations can provide valuable insights into its dynamic behavior, preferred conformations, and how it interacts with other molecules.

The primary goal of MD simulations in this context would be to perform a thorough conformational analysis. The bond connecting the two naphthalene moieties through the azoxy bridge allows for rotation, which can lead to different spatial arrangements (conformers) of the molecule. While quantum chemical calculations can identify energy minima corresponding to stable conformers, MD simulations can explore the conformational landscape more broadly and identify the most populated conformations at a given temperature. The simulation would track the trajectories of all atoms in the molecule over time, allowing for the analysis of how bond lengths, bond angles, and dihedral angles fluctuate.

MD simulations are also exceptionally well-suited for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can investigate how these molecules pack together in a condensed phase. This is particularly relevant for understanding the properties of the solid state of the compound. The simulations can reveal the nature of the intermolecular forces at play, such as van der Waals interactions and potential π-π stacking between the naphthalene rings. The radial distribution function can be calculated from the simulation trajectory to quantify the probability of finding a neighboring molecule at a certain distance.

Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules. By placing the molecule in a box of solvent (e.g., water or an organic solvent) and running an MD simulation, one can observe how the solvent molecules arrange themselves around the solute. This provides information about the solvation shell and can be used to calculate the free energy of solvation, a key parameter in understanding the molecule's solubility.

Table 5.3.1: Potential Conformational Dihedrals for Investigation in this compound via MD

| Dihedral Angle | Atom Definition | Significance |

|---|---|---|

| C1-N1-N2-C1' | Carbon of one naphthalene, the two nitrogens, and carbon of the other naphthalene | Defines the overall twist of the molecule |

| C2-C1-N1-N2 | Atoms defining the rotation around the C-N bond | Influences the orientation of the naphthalene ring relative to the azoxy group |

| N1-N2-O-lone pair | (Implicitly) | Related to the orientation of the oxygen atom |

Note: The specific atom numbering would depend on the standard orientation of the molecule.

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods are widely used to predict various spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data and for the structural elucidation of new compounds. For this compound, these methods can predict its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Independent Atomic Orbital) method is typically used for this purpose. After optimizing the geometry of this compound, the magnetic shielding tensors for each nucleus can be calculated. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be compared to experimental NMR spectra to aid in the assignment of peaks to specific protons and carbon atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of this compound can also be calculated using DFT. These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies correspond to the various stretching, bending, and torsional motions of the atoms in the molecule. The calculated IR spectrum, which is a plot of vibrational frequency versus intensity, can be compared with an experimental IR spectrum to identify characteristic functional groups. For this compound, one would expect to see characteristic peaks for the N=N stretch, the N-O stretch, and the various C-H and C-C vibrations of the naphthalene rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov TD-DFT calculations provide the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The excitation energy corresponds to the wavelength of light absorbed, and the oscillator strength is related to the intensity of the absorption. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the naphthalene rings and potentially n→π* transitions involving the azoxy group. Comparing the predicted UV-Vis spectrum with the experimental one can help in understanding the electronic structure of the molecule. chemrxiv.org

Table 5.4.1: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Hypothetical Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift | 128.5 ppm | Aromatic CH |

| ¹H NMR | Chemical Shift | 7.8 ppm | Aromatic H |

| IR | Vibrational Frequency | 1450 cm⁻¹ | N=N stretch |

| IR | Vibrational Frequency | 1300 cm⁻¹ | N-O stretch |

| UV-Vis | λmax | 320 nm | π→π* transition |

Note: These values are illustrative and represent typical ranges for the assigned functionalities.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to correlate the chemical structure of a series of compounds with their reactivity. While a full QSRR study requires a dataset of related molecules, we can outline the methodology that would be applied to this compound and its hypothetical derivatives to predict their reactivity.

The first step in a QSRR analysis is to define a set of molecular descriptors for this compound and its analogues. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, counts of specific structural fragments.

3D descriptors: Molecular surface area, volume, shape indices.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Once a large number of descriptors are calculated for a series of azoxybisnaphthalene derivatives, a measure of their reactivity is needed. This could be an experimentally determined reaction rate constant, an equilibrium constant, or a computationally derived value like the activation energy for a specific reaction.

The next step is to use statistical methods to build a mathematical model that relates the descriptors (the independent variables) to the reactivity (the dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and machine learning techniques like Artificial Neural Networks (ANN). mdpi.comnih.gov The goal is to find a statistically significant equation that can predict the reactivity of new, untested compounds based solely on their calculated descriptors.

For a QSRR study including this compound, one might investigate how different substituents on the naphthalene rings affect a particular reaction, for example, the rate of a thermal rearrangement. The resulting QSRR model could then be used to design new derivatives with desired reactivity profiles. The model would also provide insights into the structural features that are most important for controlling the reactivity of this class of compounds. researchgate.net

Table 5.5.1: Examples of Molecular Descriptors for a QSRR Study of Azoxybisnaphthalene Derivatives

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological (2D) | Kier & Hall Connectivity Index (¹χ) | A measure of the degree of branching in the molecule. |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. |

| Quantum Chemical | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |

Note: This table lists the types of descriptors that would be calculated for a QSRR analysis.

Supramolecular Chemistry and Self Assembly of 1,1 Onn Azoxybisnaphthalene

Non-Covalent Interactions in Crystal Packing and Solution Aggregation

No crystal structure data for 1,1'-ONN-Azoxybisnaphthalene is publicly available. Therefore, an analysis of the specific non-covalent interactions governing its crystal packing cannot be provided. Generally, for aromatic azoxy compounds, one might anticipate interactions such as π-π stacking between the naphthalene (B1677914) rings and dipole-dipole interactions involving the azoxy group. In solution, the aggregation behavior would be influenced by solvent polarity and the potential for solvophobic effects, but no such studies have been reported for this compound.

Formation of Ordered Structures and Nanomaterials

There are no published methods describing the use of this compound in the formation of ordered structures or nanomaterials. The synthesis of nanomaterials from organic molecules is an active area of research, but this specific compound has not been utilized in this capacity according to available literature.

Host-Guest Chemistry and Molecular Recognition Phenomena

The potential for this compound to act as a host or guest in supramolecular complexes is unexplored. Host-guest chemistry relies on shape and size complementarity, as well as favorable non-covalent interactions between the host and guest molecules. libretexts.org Without experimental data, it is impossible to determine if this molecule possesses a suitable cavity or binding sites for molecular recognition.

Self-Assembled Monolayers and Thin Film Formation

The ability of a molecule to form self-assembled monolayers (SAMs) or thin films depends on its affinity for a particular substrate and the intermolecular interactions that promote ordered packing. While naphthalene derivatives have been used to form SAMs for various applications, there is no information on whether this compound can form such structures. acs.org

Applications of 1,1 Onn Azoxybisnaphthalene in Non Biological Systems

Role in Materials Science Research

The unique molecular structure of 1,1'-ONN-Azoxybisnaphthalene, featuring a rigid naphthalene (B1677914) core and a polar azoxy bridge, suggests its potential for applications in materials science.

Liquid Crystalline Properties and Applications

Naphthalene-based compounds are known to exhibit liquid crystalline properties. The rigid, calamitic (rod-like) shape of many naphthalene derivatives is a key factor in the formation of mesophases. The introduction of an azoxy linkage can further influence the molecular geometry and intermolecular interactions, which are crucial for the establishment of liquid crystal phases.

Optoelectronic Material Development

Naphthalene derivatives have been explored for their applications in optoelectronic devices due to their inherent photophysical properties. These compounds can exhibit fluorescence and have been utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of naphthalene-based materials, such as their HOMO and LUMO energy levels, can be tuned by chemical modification.

Although direct research on the optoelectronic applications of this compound is limited, the constituent parts of the molecule suggest potential in this area. The naphthalene core is a well-known chromophore, and the azoxy linkage can influence the electronic communication between the two naphthalene units. This could lead to interesting photophysical behaviors, such as solvatochromism or aggregation-induced emission enhancement. The development of novel naphthalene derivatives for use in ambipolar field-effect transistors highlights the potential of this class of compounds in optoelectronics. Further investigation into the synthesis and characterization of this compound and its derivatives could reveal their utility in optoelectronic material development.

Stimuli-Responsive Materials based on Azoxy Isomerization

A key feature of azoxy compounds, similar to their azo counterparts, is the potential for photoisomerization. The N=N(O) bond can undergo a reversible transformation between a more stable trans (E) isomer and a less stable cis (Z) isomer upon irradiation with light of a specific wavelength. This photoisomerization can lead to significant changes in the molecule's shape, polarity, and absorption spectrum.

This light-induced switching behavior is the basis for the development of stimuli-responsive materials. Materials incorporating this compound could potentially exhibit photo-switchable properties, such as changes in their liquid crystalline phase, color, or refractive index. These properties are highly desirable for applications in optical data storage, molecular switches, and smart materials that can respond to external stimuli. The rigid naphthalene units could amplify the effect of the isomerization on the material's bulk properties.

Catalytic Applications and Ligand Design

The nitrogen and oxygen atoms within the azoxy group of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound could be explored as a ligand in coordination chemistry and catalysis. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts.

While there is no specific literature on the catalytic applications of this compound, the broader field of using nitrogen-containing organic molecules as ligands is well-established. The steric and electronic properties of the naphthalene moieties would influence the coordination environment around a metal center, potentially leading to novel catalytic activities. The development of catalysts for various organic transformations is an active area of research, and the exploration of new ligand scaffolds like this compound could contribute to this field.

Derivatives and Analogues of 1,1 Onn Azoxybisnaphthalene

Synthesis and Reactivity of Substituted Azoxybisnaphthalenes

A thorough search for methodologies concerning the synthesis of substituted 1,1'-ONN-Azoxybisnaphthalenes has yielded no specific protocols. General principles of aromatic substitution on naphthalene (B1677914) rings suggest that electrophilic substitution reactions would likely occur, with the position of substitution being directed by the existing azoxy linkage and any other substituents present. However, without experimental data, the regioselectivity and reactivity of the 1,1'-azoxybisnaphthalene core remain speculative. Key areas where research is needed include:

Electrophilic Substitution: Studies on nitration, halogenation, sulfonation, and Friedel-Crafts reactions to introduce functional groups onto the naphthalene rings.

Nucleophilic Substitution: Investigation of reactions on derivatives bearing leaving groups.

Oxidation and Reduction: Exploration of the reactivity of the azoxy bridge and the naphthalene systems under various oxidizing and reducing conditions.

The absence of such fundamental studies makes it impossible to construct a data table of known substituted derivatives or to detail their specific reactivities.

Isomeric Azoxybisnaphthalene Compounds and Their Comparative Studies

Spectroscopic Properties: A comparison of the NMR, IR, UV-Vis, and mass spectrometry data to identify characteristic signals for each isomer.

Electrochemical Properties: An investigation of their redox potentials to understand the electronic communication between the naphthalene rings through the azoxy linkage.

Thermal Stability: A comparative thermal analysis (e.g., TGA, DSC) to assess their stability.

Without such comparative data, a meaningful discussion of the isomeric effects on the chemical and physical properties of azoxybisnaphthalenes cannot be undertaken.

Heterocyclic Analogues Incorporating the Azoxybisnaphthalene Core

The concept of incorporating the 1,1'-azoxybisnaphthalene moiety into larger heterocyclic systems presents an intriguing avenue for the design of novel functional materials. However, the scientific literature does not appear to contain reports on the synthesis or properties of such analogues. The design and synthesis of these complex molecules would likely involve multi-step synthetic sequences, potentially utilizing the functionalized derivatives discussed in section 8.1 as building blocks. The exploration of heterocyclic analogues could lead to compounds with interesting photophysical, electronic, or host-guest properties.

Polymeric Systems Incorporating Azoxybisnaphthalene Units

The integration of the rigid, photoresponsive azoxybisnaphthalene unit into a polymer backbone could lead to materials with unique optical and liquid crystalline properties. Research in this area would focus on:

Monomer Synthesis: The preparation of bifunctional 1,1'-azoxybisnaphthalene monomers suitable for polymerization.

Polymerization Methods: The exploration of various polymerization techniques, such as step-growth or chain-growth polymerization, to synthesize polymers with well-defined structures.

Polymer Characterization and Properties: A thorough investigation of the molecular weight, thermal properties, and photoresponsive behavior of the resulting polymers.

Currently, there is a lack of published research detailing the synthesis and characterization of polymers containing the 1,1'-ONN-azoxybisnaphthalene unit.

Advanced Analytical Methodologies Employed in 1,1 Onn Azoxybisnaphthalene Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation and purity assessment of synthesized chemical compounds. For aromatic azoxy compounds like 1,1'-ONN-azoxybisnaphthalene, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purity determination of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method with UV detection is commonly employed for aromatic compounds. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a buffer. The retention time is a key parameter for identification, while the peak area allows for quantification of the main compound and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS offers excellent separation and identification capabilities. The sample is vaporized and separated on a capillary column, with the mass spectrometer providing detailed structural information of the eluting compounds. Pyrolysis-GC/MS can be a powerful technique for the characterization of complex aromatic azo and azoxy dyes, where the compounds are thermally fragmented into smaller, identifiable units. For instance, in the analysis of various aromatic amines derived from azo dyes, specific key compounds can be identified, which helps in elucidating the structure of the parent molecule. nih.gov

Below is a representative table of GC-MS conditions that could be adapted for the analysis of this compound, based on methods used for similar aromatic compounds.

Table 1: Representative GC-MS Parameters for the Analysis of Aromatic Azo and Azoxy Compounds

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |

| MS Ionization | Electron Impact (EI), 70 eV |

| Mass Range | 50-550 amu |

Electrochemical Methods for Redox Behavior Studies

Electrochemical techniques, particularly cyclic voltammetry (CV), are fundamental in studying the redox properties of molecules like this compound. The azoxy group is electrochemically active and can undergo reduction and oxidation processes.

Cyclic Voltammetry (CV): In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the applied potential, providing information on the redox potentials and the stability of the electrochemically generated species. The electrochemical reduction of aromatic azo compounds generally proceeds in two one-electron steps. utexas.edu The first step forms a stable anion radical, and the second step, often followed by a chemical reaction, produces a dianion.

As a representative example, the electrochemical reduction of 2,2'-azonaphthalene, a structurally related azo analog, has been studied. The data from such studies can provide an estimate of the redox potentials expected for this compound.

Table 2: Representative Cyclic Voltammetry Data for the Reduction of an Aromatic Azo Analog (2,2'-Azonaphthalene) in DMF

| Wave | E¹/₂ (V vs. SCE) |

| First Reduction | -1.25 |

| Second Reduction | -1.65 |

Data is for a related aromatic azo compound and serves as an illustrative example. utexas.edu

Thermal Analysis Techniques for Phase Transitions and Stability (Excluding Decomposition Pathways)

Thermal analysis techniques are crucial for determining the phase behavior and thermal stability of solid materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for this purpose.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. For aromatic azo compounds, DSC can reveal multiple polymorphic forms and their interconversions upon heating and cooling.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a compound and to study its decomposition behavior. For many aromatic azo and azoxy compounds, TGA shows a significant mass loss corresponding to the release of nitrogen gas upon decomposition. researchgate.net The onset temperature of decomposition is a critical parameter for assessing thermal stability.

The following table presents hypothetical, yet representative, thermal analysis data for an aromatic azoxy compound, illustrating the types of information obtained from these techniques.

Table 3: Representative Thermal Analysis Data for an Aromatic Azoxy Compound

| Technique | Parameter | Value (°C) |

| DSC | Melting Point (Tₘ) | 150 - 155 |

| TGA | Onset of Decomposition (Tₒ) | > 250 |

These values are illustrative and based on general knowledge of aromatic azoxy compounds.

Advanced Light Scattering Techniques for Solution Aggregation Studies

Advanced light scattering techniques, particularly Dynamic Light Scattering (DLS), are powerful tools for investigating the behavior of molecules in solution, including their tendency to aggregate. For large, π-conjugated systems like this compound, intermolecular interactions can lead to the formation of aggregates in solution.

Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient of the particles can be determined, and subsequently, their hydrodynamic radius can be calculated using the Stokes-Einstein equation. This technique is highly sensitive to the presence of small aggregates and can provide information on their size distribution. The formation of aggregates can be influenced by factors such as concentration, solvent composition, and temperature. For amphiphilic molecules, concentration-dependent aggregation can be observed, with clear evidence of submicron-sized particles forming at higher concentrations. mdpi.com

The table below illustrates the type of data that can be obtained from a DLS study on the aggregation of an aromatic compound in an aqueous medium.

Table 4: Representative Dynamic Light Scattering Data for Aggregation of an Aromatic Compound

| Concentration (mM) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| 0.1 | 5 - 10 | 0.2 |

| 1.0 | 50 - 100 | 0.4 |

| 5.0 | 200 - 300 | 0.5 |

This data is hypothetical and serves to illustrate the principles of DLS in aggregation studies. mdpi.com

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of azoxy compounds often involves multi-step procedures with harsh reagents and modest yields. Future research will prioritize the development of elegant and efficient synthetic strategies for 1,1'-ONN-Azoxybisnaphthalene. Emerging methodologies in the broader field of azoxy chemistry, which could be adapted, include one-pot procedures that combine oxidation and reductive dimerization steps. For instance, the in-situ generation of nitroso derivatives from anilines, followed by a catalyzed dimerization, presents a promising avenue. nih.gov The use of cost-effective and mild catalysts, such as N,N-Diisopropylethylamine (DIPEA), has shown high efficacy for the synthesis of azoxybenzenes in environmentally benign solvents like water at room temperature, a method that could potentially be translated to naphthalene-based substrates. nih.govacs.org

Furthermore, biocatalysis offers a powerful and sustainable alternative. Fungal unspecific peroxygenases have recently been identified as promising catalysts for synthesizing azoxy products directly from simple aniline (B41778) starting materials with high conversion and chemoselectivity. nih.gov Exploring the enzymatic synthesis of this compound from 1-aminonaphthalene could provide a highly efficient and green manufacturing route. nih.govnih.gov

| Synthetic Method | Key Features | Potential Advantages for Azoxybisnaphthalene | Reference |

| DIPEA-Catalyzed Dimerization | Uses a cost-effective organic base; proceeds at room temperature in water. | High yields, operational simplicity, reduced energy consumption, environmentally friendly. | nih.gov |

| One-Pot Photochemical Synthesis | Couples selective reduction of nitroaromatics with selective oxidation of amines in water using light. | High conversion and selectivity (>99%) at ambient temperature; avoids chemical oxidants/reductants. | researchgate.net |

| Enzymatic Synthesis (Peroxygenase) | Utilizes enzymes to catalyze azoxy bond formation from amine precursors. | High turnover numbers, excellent chemoselectivity, operates under mild biological conditions. | nih.gov |

Exploration of Unprecedented Reaction Pathways

Beyond improving its synthesis, a significant future direction lies in uncovering new reaction pathways for this compound. The unique electronic properties conferred by the azoxy linkage and the extensive π-system of the naphthalene (B1677914) rings suggest that this molecule could participate in novel chemical transformations. While the Wallach rearrangement—the conversion of an azoxy compound to a hydroxyazo product in strong acid—is a known reaction for this class, the influence of the bulky naphthalene groups on this and other transformations remains largely unexplored. researchgate.net

Future research could investigate the photochemical reactivity of this compound, exploring its potential for light-induced isomerizations or cycloaddition reactions. The development of new catalytic systems could unlock unprecedented transformations, such as selective C-H functionalization on the naphthalene rings, allowing for the construction of more complex molecular architectures derived from the azoxybisnaphthalene scaffold.

Integration into Advanced Functional Materials Systems

The structural characteristics of this compound—a rigid, aromatic core—make it an attractive candidate for incorporation into advanced functional materials. researchgate.netwiley.comwiley-vch.de The extended π-conjugation across the molecule suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Its integration into polymer backbones could lead to new processable materials with tailored electronic and photophysical properties.

Journals like Advanced Functional Materials regularly publish research on materials with unique chemical and physical properties for applications in nanotechnology, chemistry, physics, and biology. wiley-vch.deindexcopernicus.com The azoxybisnaphthalene unit could be explored as a component in liquid crystals, high-performance polymers, or as a dopant in other material systems to modulate their properties. Moreover, given that some novel azo and azoxy compounds have demonstrated significant biological activities, such as nematicidal and fungicidal effects, there is potential to explore derivatives of this compound in the development of functional agrochemical materials. nih.gov

Theoretical Validation and Prediction for Next-Generation Azoxy Compounds

Computational chemistry is set to play a pivotal role in accelerating research into azoxy compounds. mdpi.com Theoretical modeling can provide deep insights into the electronic structure, stability, and reactivity of this compound. Using computational software, researchers can predict key parameters and molecular geometries, which helps in understanding and designing experiments. mdpi.com

Future studies will likely employ density functional theory (DFT) and other computational methods to:

Predict the optical and electronic properties (e.g., absorption spectra, HOMO/LUMO energy levels) to identify promising candidates for electronic materials.

Simulate reaction mechanisms to guide the development of novel synthetic routes and understand unprecedented reaction pathways.

Design next-generation azoxy compounds with enhanced properties by modeling the effects of different substituents on the naphthalene rings.

This in-silico approach will enable a more rational design of experiments, saving time and resources while steering research toward the most promising molecular targets.

Sustainable Chemistry Initiatives in Azoxybisnaphthalene Research

In line with global trends, sustainable "green" chemistry principles will be central to the future of azoxybisnaphthalene research. mdpi.com This involves a holistic approach to minimize the environmental impact of chemical processes. Key initiatives will focus on:

Green Solvents: Moving away from volatile organic compounds towards water or other environmentally benign solvent systems. nih.govacs.org

Energy Efficiency: Developing synthetic methods that proceed at ambient temperature and pressure, such as photochemical or biocatalytic reactions, to reduce energy consumption. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste.

Renewable Feedstocks: Investigating pathways to synthesize the naphthalene precursors from renewable bio-based sources rather than petroleum feedstocks.

Adopting these sustainable practices will not only reduce the environmental footprint of research and production but also align the chemistry of azoxybisnaphthalenes with the principles of a circular economy. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,1'-ONN-Azoxybisnaphthalene, and how can experimental reproducibility be ensured?

- Methodological Answer : The compound is synthesized via reduction of 1:1′-azoxy-naphthalene derivatives. Cumming and Howie (2025) demonstrated that controlled reduction using catalytic hydrogenation or sodium dithionite yields 1,1′-hydrazonaphthalene intermediates, which can be oxidized to form the azoxy structure. To ensure reproducibility, document reaction conditions (e.g., solvent purity, temperature ±1°C, catalyst loading) and validate intermediates via thin-layer chromatography (TLC) . For new researchers, replicate the procedure under inert atmospheres (e.g., nitrogen) to prevent oxidation side reactions.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the azoxy linkage and naphthalene backbone. For example, distinct aromatic proton signals in the 7.0–8.5 ppm range indicate substituent positioning. High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da). Pair with reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). Include retention time and UV-Vis spectra (λmax ~270 nm) for cross-referencing with literature .

Advanced Research Questions

Q. How can mechanistic studies elucidate the metabolic pathways and toxicity of this compound in mammalian systems?

- Methodological Answer : Conduct in vitro hepatic microsomal assays (e.g., rat S9 fraction) to identify phase I metabolites. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect epoxide intermediates, which are hypothesized to form DNA adducts. For in vivo studies, apply the risk-of-bias framework from ATSDR (2024): randomize dose groups, blind histopathological assessments, and report all outcomes (Table C-7, ). Compare results to structurally similar naphthalenes (e.g., 1-methylnaphthalene) to infer shared pathways, noting differences in cytochrome P450 activation .

Q. What strategies resolve contradictions in toxicity data across studies?

- Methodological Answer : Perform meta-analysis using inclusion criteria from Table B-1 (): filter studies by route (oral/inhalation), species (human/rodent), and endpoints (e.g., hepatic/renal effects). For conflicting genotoxicity results, apply the ToxRTool to assess reliability: prioritize studies with dose-response data, proper controls, and OECD-compliant protocols. Reconcile discrepancies by testing hypotheses in parallel in vitro (Ames test) and in vivo (micronucleus assay) models .

Q. How should researchers design a systematic review of this compound’s environmental fate?

- Databases : PubMed, TOXCENTER, NIH RePORTER.

- Search Terms : Use CAS number, synonyms (e.g., azoxy dinaphthyl), and MeSH headings (e.g., "Environmental Exposure" AND "Biodegradation").

- Inclusion Criteria : Peer-reviewed studies on photodegradation, soil adsorption (log Kow), and bioaccumulation in aquatic species.

- Risk of Bias : Apply Table C-6 () to exclude studies with unverified exposure levels or missing confounder analyses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.